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Abstract
Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small-

molecule immunomodulator with a multifaceted mechanism of action that has garnered interest

for its potential therapeutic applications in oncology and virology. This technical guide provides

a comprehensive overview of the discovery and development of Cridanimod Sodium,

detailing its history, mechanism of action, and key experimental findings. The document

summarizes available quantitative data, outlines experimental methodologies, and presents

visual representations of its signaling pathways and developmental logic.

Introduction and Historical Context
Cridanimod is a synthetic compound belonging to the acridone class of organic compounds.[1]

While the precise timeline and initial discovery details are not extensively documented in

publicly available literature, it is recognized as having been developed in the United States

during research into small molecules capable of inducing interferon production.[2] It has been

investigated under various synonyms, including XBIO-101, Cycloferon, Camedon, and Neovir.

[3][4] Cridanimod has been the subject of preclinical studies and has reached Phase II in

clinical investigations for some indications.[3]
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Cridanimod Sodium exerts its biological effects through two primary, interconnected

mechanisms: the induction of type I interferons (IFN-α and IFN-β) and the upregulation of

progesterone receptor (PR) expression.

Interferon Induction via STING Pathway Activation
Cridanimod is a potent agonist of the Stimulator of Interferon Genes (STING) protein. In murine

models, it directly binds to STING, initiating a signaling cascade through TANK-binding kinase

1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the phosphorylation and

dimerization of IRF3, which then translocates to the nucleus to induce the transcription of type I

interferons. Interestingly, the interferon-inducing effect of Cridanimod is species-specific, with

robust activation observed in murine cells but weak to no response in rat and human cells. This

is attributed to differences in the STING protein between species. Despite the lack of direct

interferon induction in human cells, antiviral activity has been observed, suggesting an

alternative, interferon-independent mechanism may also be at play.

Progesterone Receptor Upregulation
A key aspect of Cridanimod's potential in oncology, particularly for hormone-dependent cancers

like endometrial cancer, is its ability to increase the expression of the progesterone receptor

(PR). This effect is believed to be mediated by the induction of IFN-α and IFN-β. Upregulation

of PR can sensitize cancer cells to progestin-based therapies. In hormone-resistant

endometrial cancer models, where PR is often downregulated, Cridanimod treatment has been

shown to restore PR expression. The subsequent progestin-mediated signaling can inhibit the

release of luteinizing hormone (LH) from the pituitary gland, leading to a reduction in estrogen

release and thereby inhibiting the growth of estrogen-dependent tumor cells.

Preclinical Data
In Vivo Antitumor Efficacy in Endometrial Cancer
A study utilizing a mouse model of advanced, high-grade endometrial cancer (Hec50co cell

line) demonstrated the synergistic effect of Cridanimod in combination with

medroxyprogesterone acetate (MPA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1668242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Mean Survival Time (days
± SEM)

p-value vs. MPA alone

Control (No Therapy) 38 ± 5 < 0.05

MPA alone 33 ± 3 -

Cridanimod (3mg) + MPA 56 ± 8.0 < 0.05

Cridanimod (6mg) + MPA 62 ± 7.0 < 0.05

Data extracted from a study on a mouse model of advanced, high-grade endometrial cancer.

In Vivo Antiviral Efficacy
Cridanimod has demonstrated protective effects against a range of viruses in murine models.

Virus Model PD50 (mg/kg)

Semliki Forest Virus 17 - 320

Coxsackie B1 Virus 17 - 320

Columbia SK Virus 17 - 320

Herpes Virus 17 - 320

Pseudorabies Virus 17 - 320

PD50 values represent the dose required to protect 50% of the animals from lethal infection.

Experimental Protocols
In Vivo Endometrial Cancer Study

Animal Model: Athymic mice.

Tumor Cell Line: Hec50co cells, representing type II endometrial cancer.

Tumor Induction: Intraperitoneal injection of Hec50co cells.
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Treatment Groups:

Control (no therapy)

Medroxyprogesterone acetate (MPA) alone

Cridanimod (1mg, 3mg, or 6mg) administered intramuscularly twice a week, in

combination with MPA.

Outcome Measures:

Survival analysis using the Kaplan-Meier method.

Progesterone receptor (PR) expression in tumor tissue assessed by Western blot.

Serum interferon (IFN-α and IFN-β) levels measured by ELISA.

Assessment of STING Pathway Activation
Cell Lines: Murine macrophages, rat macrophages, and human THP-1 cells.

Stimulation: Cells treated with Cridanimod (CMA).

Analysis:

IRF3 Phosphorylation: Assessed by Western blot to detect the activated form of IRF3.

mRNA Induction: Quantitative real-time PCR (qRT-PCR) to measure the expression levels

of Ifnb, Cxcl10, and Il6 mRNA.

IFN-β Production: ELISA to quantify the concentration of secreted IFN-β in the cell culture

supernatant.

Visualizations
Signaling Pathways
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Caption: Cridanimod's dual mechanism of action.

Experimental Workflow
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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